REACTION_CXSMILES
|
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3]1.C[O-].[Na+].[CH2:14]([OH:16])[CH3:15].C1(C)C=CC=CC=1>CO.C(OCC)(=O)C>[C:14]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)(=[O:16])[CH3:15] |f:0.1,2.3|
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C=CC=2CNCCC21
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The inorganic salt thus precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
50 ml of acetic anhydride were added all at once,
|
Type
|
STIRRING
|
Details
|
whilst stirring, to the residue
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to dryness by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC2=C(CC1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |